molecular formula C23H19N3O3 B11179826 3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide

3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide

Cat. No.: B11179826
M. Wt: 385.4 g/mol
InChI Key: KNYFKAMTFXOJTP-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the 4-methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate product with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of alkylated derivatives at the methoxy group.

Scientific Research Applications

3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s quinazolinone core is known for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biology: It can be used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and benzamide functionalities. This combination of features can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]benzamide

InChI

InChI=1S/C23H19N3O3/c1-15-10-12-16(13-11-15)21-24-20-9-4-3-8-19(20)23(28)26(21)25-22(27)17-6-5-7-18(14-17)29-2/h3-14H,1-2H3,(H,25,27)

InChI Key

KNYFKAMTFXOJTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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